molecular formula C16H15ClFN3O2 B2941717 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380169-45-7

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2941717
CAS No.: 2380169-45-7
M. Wt: 335.76
InChI Key: WJJBQCPAHRNKTR-UHFFFAOYSA-N
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Description

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the attachment of the fluoropyrimidine moiety. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via acylation reactions using 2-chlorobenzoyl chloride and suitable catalysts.

    Attachment of the Fluoropyrimidine Moiety: The final step involves the coupling of the piperidine derivative with a fluoropyrimidine precursor under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can be compared with other similar compounds, such as:

    2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine: This compound has a similar structure but with a different position of the chlorine atom on the benzoyl group.

    2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-chloropyrimidine: This compound features a chlorine atom on the pyrimidine ring instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-14-4-2-1-3-13(14)15(22)21-7-5-12(6-8-21)23-16-19-9-11(18)10-20-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBQCPAHRNKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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